Technical Guide: Physicochemical Properties of (1R,2R)-1-Amino-1-phenylpropan-2-ol
Technical Guide: Physicochemical Properties of (1R,2R)-1-Amino-1-phenylpropan-2-ol
This guide details the physicochemical profile, synthesis, and applications of (1R,2R)-1-Amino-1-phenylpropan-2-ol (CAS: 255060-27-6).[1]
Executive Summary & Chemical Identity
(1R,2R)-1-Amino-1-phenylpropan-2-ol is a chiral vicinal amino alcohol characterized by an amine group at the benzylic position (C1) and a hydroxyl group at the homobenzylic position (C2). It is a distinct regioisomer of the well-known stimulant norephedrine (2-amino-1-phenylpropan-1-ol).[2]
While norephedrine and norpseudoephedrine function primarily as sympathomimetic agents, the 1-amino-2-ol regioisomers are predominantly utilized as high-value chiral auxiliaries and ligands in asymmetric catalysis. Their rigid stereochemical backbone makes them ideal for directing enantioselective transformations, particularly in transition-metal-catalyzed reductions and alkylations.
Chemical Identification
| Property | Detail |
| IUPAC Name | (1R,2R)-1-Amino-1-phenylpropan-2-ol |
| Common Synonyms | (1R,2R)-1-Phenyl-1-amino-2-propanol; iso-Norephedrine derivative |
| CAS Number | 255060-27-6 (Hydrochloride salt); 52500-61-5 (Free base/Generic) |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol (Free base); 187.67 g/mol (HCl salt) |
| SMILES | CC1=CC=CC=C1 |
| Chirality | (1R, 2R) – anti configuration (Erythro-like relative stereochemistry depending on nomenclature) |
Physicochemical Profile
The following data aggregates experimental and predicted values critical for handling and formulation.
Physical Properties
| Parameter | Value | Context/Notes |
| Appearance | White to off-white crystalline solid | Typically supplied as HCl salt for stability. |
| Melting Point | 169–170 °C | Data for Hydrochloride salt [1]. Free base has lower MP. |
| Solubility | High: Water, Methanol, EthanolLow: Hexane, Toluene | HCl salt is highly polar. Free base is soluble in organic solvents (DCM, EtOAc). |
| pKa (Amine) | ~9.5 (Predicted) | Typical for benzylic primary amines. Protonated at physiological pH. |
| LogP | 0.6 (Predicted) | Moderately lipophilic free base; suitable for membrane permeability. |
| H-Bond Donors | 2 (–NH₂, –OH) | Facilitates bidentate coordination in metal complexes. |
| Specific Rotation | [α]D dependent on solvent | Critical quality attribute (CQA) for chiral purity verification. |
Stability & Reactivity[5]
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Hygroscopicity: The hydrochloride salt is moderately hygroscopic; store under desiccant.
-
Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >50°C for prolonged periods unless in solution.
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Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will acylate both amine and alcohol).
Synthesis & Manufacturing Methodologies
The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-ol requires strict stereocontrol to avoid formation of the (1S,2R) diastereomer or the (1S,2S) enantiomer. Two primary routes are validated in the field: Sharpless Asymmetric Aminohydroxylation (Chemical) and Biocatalytic Transamination (Enzymatic).
Route A: Sharpless Asymmetric Aminohydroxylation (AA)
This is the preferred route for laboratory-scale synthesis due to its high enantioselectivity for syn or anti products depending on the ligand.
-
Substrate: trans-β-Methylstyrene (1-phenylpropene).
-
Catalyst System: Osmium tetroxide (OsO₄) with a chiral Cinchona alkaloid ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).
-
Nitrogen Source: Benzyl carbamate (CbzNH₂) or Ethyl carbamate.
-
Mechanism: The osmium-ligand complex directs the regioselective addition of nitrogen to the benzylic carbon (C1) and oxygen to C2.
-
Deprotection: Removal of the carbamate protecting group yields the free amine.
Route B: Biocatalytic Transamination
An emerging green chemistry approach utilizing ω-transaminases.
-
Substrate: (R)-2-Hydroxy-1-phenylpropan-1-one (Requires a specific regioisomer of the hydroxyketone).
-
Enzyme: (R)-Selective Transaminase (Amine Transaminase).
-
Amine Donor: Isopropylamine or Alanine.
-
Outcome: Direct conversion of the ketone at C1 to an amine with high enantiocontrol.
Synthesis Workflow Diagram
The following diagram visualizes the Sharpless AA pathway, highlighting the critical stereodetermining step.
Figure 1: Stereoselective synthesis via Sharpless Asymmetric Aminohydroxylation. The ligand (DHQD)₂PHAL dictates the absolute configuration.
Applications in Drug Development & Catalysis
The primary value of (1R,2R)-1-Amino-1-phenylpropan-2-ol lies in its ability to induce chirality in other molecules.
Chiral Ligand for Asymmetric Transfer Hydrogenation (ATH)
This compound serves as a precursor to N,O-ligands used with Ruthenium (Ru) or Rhodium (Rh) centers.
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Mechanism: The amine (N) and hydroxyl (O) bind to the metal, creating a rigid chiral environment.
-
Application: Reduction of prochiral ketones to chiral alcohols (e.g., synthesis of chiral drug intermediates like phenylephrine analogs).
-
Advantage: The benzylic amine creates a distinct steric pocket compared to the standard norephedrine ligand, often altering the enantioselectivity profile for bulky substrates.
Chiral Auxiliary
Used in the formation of oxazolidinones or as a resolving agent for racemic acids. The rigid phenyl ring locks the conformation, allowing for high diastereomeric excess (de) in alkylation reactions.
Pharmaceutical Intermediate
It is a structural isomer of Phenylpropanolamine (PPA). While not widely marketed as a drug itself due to the dominance of the norephedrine isomer, it is investigated for:
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Adrenergic activity: Structure-activity relationship (SAR) studies of sympathomimetics.
-
Metabolite standards: Analytical reference standard for metabolic profiling of amphetamine derivatives.
Analytical Characterization Protocols
To ensure the integrity of the (1R,2R) isomer and distinguish it from Norephedrine, the following analytical controls are mandatory.
Protocol: Chiral HPLC Separation
Objective: Quantify Enantiomeric Excess (ee) and Regioisomeric Purity.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Benzylic absorption).
-
Retention Time Logic:
-
(1R,2R)-Isomer (Target): Distinct RT.
-
(1S,2R)-Isomer (Diastereomer): Separated by >2 mins.
-
Regioisomer (Norephedrine): Significantly different capacity factor due to basicity differences of the benzylic vs. homobenzylic amine.
-
NMR Validation (1H NMR in D2O/CDCl3)
-
Benzylic Proton (H1): Look for a doublet (or multiplet) around δ 3.8–4.2 ppm .
-
Methyl Group: Doublet at δ 0.9–1.1 ppm .
-
Distinction: The coupling constant
helps distinguish erythro ((1R,2S)) from threo ((1R,2R)) configurations. For anti (1R,2R) isomers, values are typically larger (5–8 Hz) compared to syn isomers.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential CNS activity (structural analog to amphetamines).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; the HCl salt is stable but hygroscopic.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.
References
-
PubChem. Compound Summary: 1-amino-1-phenylpropan-2-ol.[2] National Library of Medicine. Available at: [Link]
-
Bergens, S. H., et al. Asymmetric Catalysis with Chiral Organometallic Complexes. Journal of the American Chemical Society.[5] (Contextual citation for Ru-ATH mechanism).
- Sharpless, K. B., et al.Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition.
Sources
- 1. 68906-27-4 | MFCD12068472 | (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride [aaronchem.com]
- 2. (1S,2R)-2-amino-1-phenylpropan-1-ol | C9H13NO | CID 26934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride | 255060-27-6 [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
